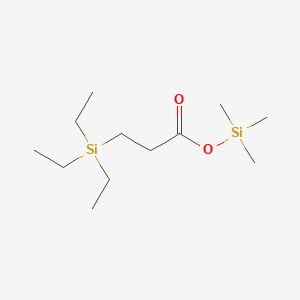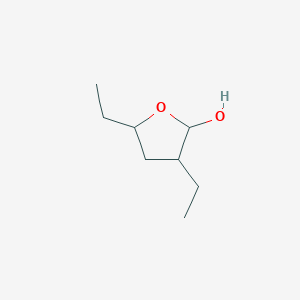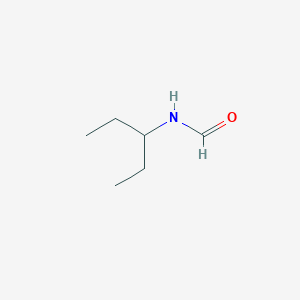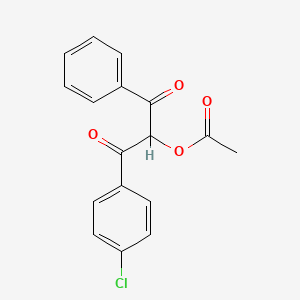
1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenyl group, a phenyl group, and a dioxo-propan-2-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate typically involves the esterification of 1-(4-chlorophenyl)-1,3-dioxo-3-phenylpropan-2-ol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-phenylpropan-1-one: Similar structure but lacks the dioxo and acetate groups.
1-(4-Chlorophenyl)-1,3-dioxo-2-phenylpropan-2-yl chloride: Similar structure but with a chloride group instead of an acetate group.
Uniqueness
1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is unique due to the presence of both the dioxo and acetate groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities compared to its analogs .
Properties
CAS No. |
60615-27-2 |
|---|---|
Molecular Formula |
C17H13ClO4 |
Molecular Weight |
316.7 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl] acetate |
InChI |
InChI=1S/C17H13ClO4/c1-11(19)22-17(15(20)12-5-3-2-4-6-12)16(21)13-7-9-14(18)10-8-13/h2-10,17H,1H3 |
InChI Key |
AUFTYRWVKGGNND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)



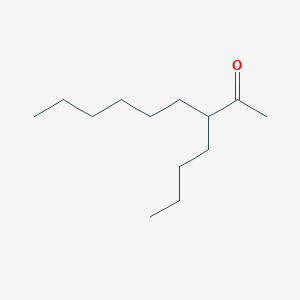

![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
